![molecular formula C17H13NO4 B2692037 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 133096-36-3](/img/structure/B2692037.png)
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, also known as MIQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline carboxylic acids, which have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Scientific Research Applications
Organic Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of a large number of 1,2,3,4-tetrahydroisoquinoline compounds. Its crystalline state forms dimers through hydrogen bonds between carboxyl groups, indicating potential in structural chemistry and materials science (Choudhury & Row, 2002).
Fluorescent Labeling and Biomedical Analysis
- A novel fluorophore derived from 5-methoxyindole-3-acetic acid, exhibiting strong fluorescence in a wide pH range, highlights the compound's application in biomedical analysis. The stability and fluorescent properties of this derivative make it suitable for labeling and detection in aqueous media, presenting a valuable tool for biochemical assays and cellular studies (Hirano et al., 2004).
Antimicrobial and Anticancer Research
- Synthesis of 4-anilino-2-phenylquinoline derivatives has demonstrated significant cytotoxicity against various cancer cell lines, suggesting the compound's relevance in developing new anticancer agents. The structure-activity relationship explored in these studies can guide the design of potent anticancer drugs with improved efficacy and specificity (Zhao et al., 2005).
Catalysis and Chemical Transformations
- Research involving carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization of related compounds has enabled the efficient synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes. This method showcases the compound's utility in facilitating diverse chemical transformations, providing a versatile approach to synthesizing complex heterocyclic structures (Obika et al., 2007).
Novel Drug Discovery and P-glycoprotein Inhibition
- A study on HM-30181, a new P-glycoprotein inhibitor, demonstrates the compound's application in overcoming drug resistance in cancer therapy. Identifying the metabolic pathway of this inhibitor in rats underscores its potential in enhancing the efficacy of chemotherapeutic agents by modulating drug transport mechanisms (Paek et al., 2006).
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-methoxyphenyl)acetamide, have been found to interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been associated with the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It can be inferred from related compounds that it may have potential therapeutic effects .
Action Environment
It can be inferred from related compounds that factors such as temperature, ph, and the presence of other compounds may affect its action .
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-12-8-6-11(7-9-12)18-10-15(17(20)21)13-4-2-3-5-14(13)16(18)19/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFGOYMTOYOMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid |
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